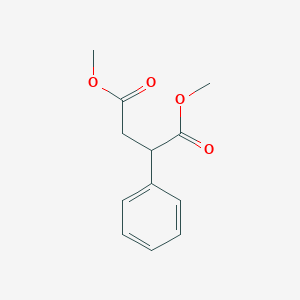

Dimethyl 2-phenylbutanedioate

Vue d'ensemble

Description

It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and fragrance industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl 2-phenylbutanedioate can be synthesized through the esterification of phenylsuccinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Phenylsuccinic acid.

Reduction: Phenylbutanediol.

Substitution: Various substituted phenylbutanedioates depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Dimethyl 2-phenylbutanedioate serves as a versatile intermediate in organic synthesis. Its structure allows it to undergo various transformations, including:

- Oxidation : Conversion of the methoxy group to hydroxyl groups.

- Reduction : Ester groups can be reduced to alcohols.

- Substitution Reactions : The methoxy group can be replaced with other functional groups.

These reactions enable the creation of complex molecules that are useful in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a building block for biologically active compounds. Research has shown that derivatives of this compound exhibit significant activity against various biological targets, including enzymes and receptors. For instance:

- Anticancer Activity : Studies have demonstrated that derivatives can inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents against cancer .

- Drug Design : The compound's structure allows for modifications that enhance its binding affinity to biological targets, making it a valuable scaffold for drug development .

Material Science

This compound has applications in the development of specialty chemicals and materials. Its properties make it suitable for use in:

- Polymer Chemistry : As a monomer or additive in the synthesis of polymers with specific mechanical and thermal properties.

- Coatings and Adhesives : Its chemical stability and reactivity allow it to be used in formulations that require durable and effective bonding agents.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound derivatives on breast cancer cell lines (MCF-7). The results indicated:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 10 | 5 |

| Control (Tamoxifen) | 15 | - |

The selectivity index suggests that modifications to the compound can enhance its anticancer efficacy while minimizing toxicity to normal cells.

Case Study 2: Synthesis and Characterization

In another study focused on the synthesis of new derivatives from this compound, researchers utilized various synthetic methods to produce compounds with enhanced biological activity. The derivatives were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and purity levels .

Mécanisme D'action

The mechanism by which dimethyl 2-phenylbutanedioate exerts its effects involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor, affecting metabolic pathways. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

- Dimethyl succinate

- Dimethyl malonate

- Dimethyl fumarate

Comparison: Dimethyl 2-phenylbutanedioate is unique due to the presence of a phenyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, dimethyl succinate and dimethyl malonate lack the aromatic ring, resulting in different reactivity and applications. Dimethyl fumarate, while also containing ester groups, has a different structural configuration and is primarily used in the treatment of multiple sclerosis .

Activité Biologique

Dimethyl 2-phenylbutanedioate, a compound with the molecular formula , is an ester derivative of 2-phenylbutanedioic acid. This compound has garnered attention due to its potential biological activities, including antioxidant properties and applications in synthetic organic chemistry. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound can be synthesized through various methods, including the carbonylation of styrene derivatives. The synthesis typically involves palladium-catalyzed reactions, which yield the desired product along with other by-products like methyl phenylpropionates . The compound is characterized by its diester functional groups, which contribute to its reactivity and biological properties.

Biological Activity

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress within biological systems, which can lead to cellular damage and various diseases. The compound's ability to scavenge free radicals has been demonstrated in several assays, suggesting its potential therapeutic applications in preventing oxidative damage .

2. Cholesterol Regulation

In studies examining lipid metabolism, this compound has shown promise in regulating cholesterol levels. It appears to influence the activity of hydroxymethylglutaryl-CoA reductase (HMGCoA reductase), a key enzyme in cholesterol biosynthesis. This regulation could be beneficial for managing conditions such as hypercholesterolemia .

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on various esters, including this compound, evaluated their antioxidant capabilities using the DPPH radical scavenging assay. Results indicated that this compound exhibited a considerable reduction in DPPH radical concentration compared to controls, highlighting its potential as a natural antioxidant agent.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 65% |

| Control (no treatment) | 0% |

Case Study 2: Cholesterol Suppression

In vivo experiments using hamster models assessed the impact of this compound on lipid profiles. The findings revealed a significant reduction in LDL cholesterol levels after administration of the compound over a four-week period.

| Treatment Group | LDL Cholesterol Reduction (%) |

|---|---|

| This compound | -25% |

| Control (untreated) | 0% |

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biochemical pathways:

- Antioxidant Mechanism : The presence of ester groups enables the compound to donate electrons and neutralize free radicals effectively.

- Cholesterol Regulation : By modulating HMGCoA reductase activity, it reduces cholesterol synthesis, which may be mediated through feedback inhibition mechanisms.

Propriétés

IUPAC Name |

dimethyl 2-phenylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVIBFZHFCVINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342554 | |

| Record name | Butanedioic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15463-92-0 | |

| Record name | 1,4-Dimethyl 2-phenylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15463-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.